4'-Ethoxy-3'-(trifluoromethyl)acetophenone

説明

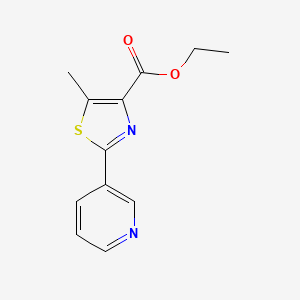

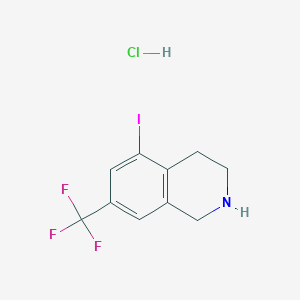

4’-Ethoxy-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C11H11F3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported . The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has also been investigated .Molecular Structure Analysis

The molecular structure of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone consists of an ethoxy group (C2H5O-) and a trifluoromethyl group (CF3) attached to an acetophenone backbone .Chemical Reactions Analysis

The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated . Additionally, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis

The molecular weight of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone is 232.2 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Corrosion Inhibition

4'-Ethoxy-3'-(trifluoromethyl)acetophenone derivatives, such as triazole derivatives, have been researched for their corrosion inhibiting properties. One study investigated their effectiveness in preventing mild steel corrosion in acidic media, highlighting their high inhibition efficiency, which was confirmed through various techniques like weight loss measurements and electrochemical methods (Li, He, Pei, & Hou, 2007).

Pharmaceutical Chemistry

In pharmaceutical research, various derivatives of this compound have been used to synthesize compounds with potential antimicrobial activities. For example, ethoxy carbonyl methylene thiazol-4-one reacts with acetophenone to yield products with antimicrobial properties against different bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Material Science

The compound and its related derivatives have applications in material science, particularly in the synthesis of new materials. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative, was used in Diels-Alder reactions to create functionalized (trifluoromethyl)benzenes and pyridines, important in material synthesis (Volle & Schlosser, 2002).

Organic Synthesis

In organic chemistry, the compound serves as a precursor or intermediate in various synthetic pathways. For example, it has been involved in the synthesis of chromone derivatives through photochemical reactions, demonstrating its versatility in organic synthesis (Álvaro, García, Iborra, Miranda, & Primo, 1987).

Biocatalysis

This compound derivatives have been explored in biocatalysis. A novel bacterial strain was found to asymmetrically reduce a similar compound to produce a chiral ethanol with high enantiometric excess, highlighting its potential in biocatalytic processes (Wang, Cai, Ouyang, He, & Su, 2011).

Safety and Hazards

4’-Ethoxy-3’-(trifluoromethyl)acetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

作用機序

Target of Action

It’s known that this compound is used in laboratory chemicals , suggesting it may interact with a variety of molecular targets depending on the specific experimental context.

Mode of Action

Related compounds have been reported to participate in asymmetric catalytic addition reactions . This suggests that 4’-Ethoxy-3’-(trifluoromethyl)acetophenone might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, as it may cause irritation . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and exposure routes.

特性

IUPAC Name |

1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10-5-4-8(7(2)15)6-9(10)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNZFVILRICPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)